molecular formula C10H11NO4S B14501768 Prop-2-en-1-yl (benzenesulfonyl)carbamate CAS No. 63924-62-9

Prop-2-en-1-yl (benzenesulfonyl)carbamate

Cat. No.: B14501768
CAS No.: 63924-62-9
M. Wt: 241.27 g/mol
InChI Key: KGIIIMOORMWPIP-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (benzenesulfonyl)carbamate is an organic compound that features a prop-2-en-1-yl group attached to a benzenesulfonyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl (benzenesulfonyl)carbamate typically involves the reaction of prop-2-en-1-yl alcohol with benzenesulfonyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Prop-2-en-1-yl alcohol+Benzenesulfonyl isocyanateProp-2-en-1-yl (benzenesulfonyl)carbamate\text{Prop-2-en-1-yl alcohol} + \text{Benzenesulfonyl isocyanate} \rightarrow \text{this compound} Prop-2-en-1-yl alcohol+Benzenesulfonyl isocyanate→Prop-2-en-1-yl (benzenesulfonyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (benzenesulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Benzenesulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonyl carbamates.

Scientific Research Applications

Prop-2-en-1-yl (benzenesulfonyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl (benzenesulfonyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl (benzenesulfonyl)urea
  • Prop-2-en-1-yl (benzenesulfonyl)thiocarbamate
  • Prop-2-en-1-yl (benzenesulfonyl)amide

Uniqueness

Prop-2-en-1-yl (benzenesulfonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

63924-62-9

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

prop-2-enyl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C10H11NO4S/c1-2-8-15-10(12)11-16(13,14)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)

InChI Key

KGIIIMOORMWPIP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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